

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

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An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic organic compound with a fused ring system consisting of a pyrazole and a pyridine ring. The hydrochloride salt form enhances its solubility in aqueous solutions.

Chemical Structure:

- IUPAC Name: **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride**
- Molecular Formula: C₇H₈ClN₃[\[1\]](#)
- Canonical SMILES: C1=CC=C2C(=C1)N=NC=C2N.Cl
- InChI Key: InChI=1S/C7H7N3.ClH/c8-7-5-9-10-6-4-2-1-3-6;/h1-5H,7H2;1H

A two-dimensional representation of the chemical structure is provided below:

Caption: 2D structure of **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride**.

Physicochemical Properties

A summary of the known physical and chemical properties of **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride** and its related forms is presented in the table below. Data for the dihydrochloride and a methylamine analog are included for comparison.

Property	Pyrazolo[1,5-a]pyridin-3-amine hydrochloride	Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride	Pyrazolo[1,5-a]pyridin-3-ylmethylamine hydrochloride
PubChem CID	19380140[1]	19380140	14145805[2]
Molecular Formula	C ₇ H ₈ ClN ₃ [1]	C ₇ H ₇ N ₃ ·2HCl[3]	C ₈ H ₉ N ₃ ·HCl[2]
Molecular Weight	169.61 g/mol	206.07 g/mol [3]	183.6 g/mol [2]
Appearance	Solid	Off-white to pinkish solid[3]	Yellow solid[2]
Purity	Not specified	≥ 96% (Assay)[3]	≥ 95% (NMR)[2]
Storage Conditions	Not specified	Store at 0-8 °C[3]	Store at 0-8 °C[2]

Synthesis of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

A detailed experimental protocol for the synthesis of **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride** has been described. The synthesis is a two-step process starting from tert-butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate.

Experimental Protocol

Step 1: Synthesis of tert-butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate

- This step involves the synthesis of the Boc-protected precursor. While the specific details for this initial step are not provided in the cited document, it is a common protecting group strategy in organic synthesis.

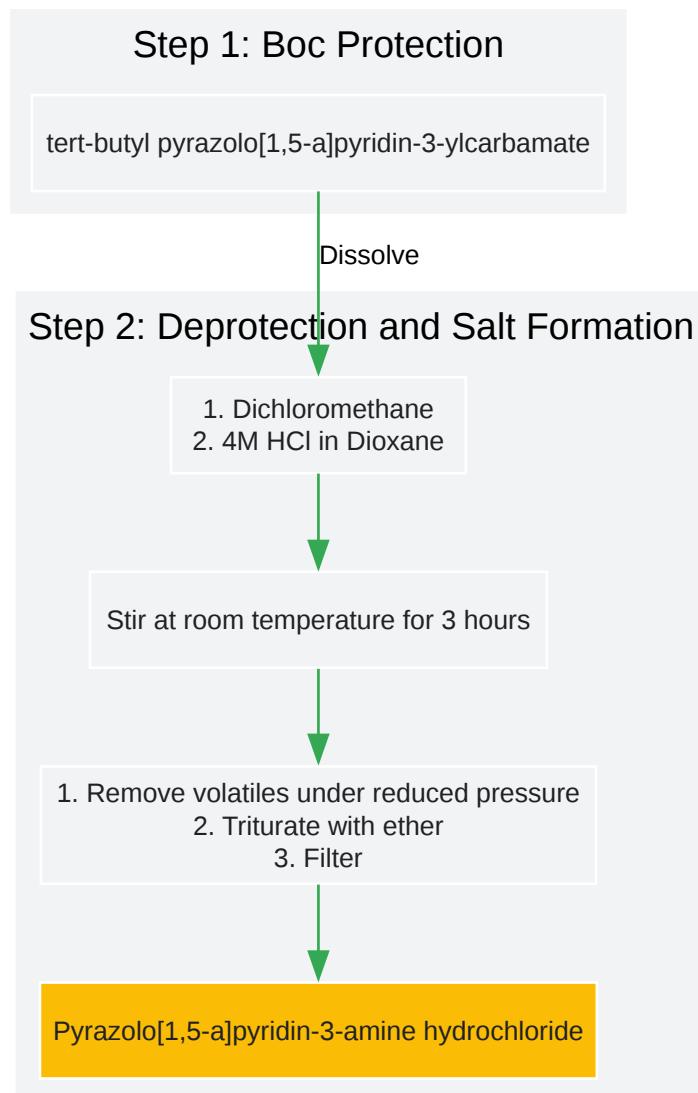
Step 2: Synthesis of Pyrazolo[1,5-a]pyridin-3-amine, Hydrochloride Salt

- To a cold solution of tert-butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate (0.5 g, 2.1 mmol) in dichloromethane (5 mL), 4M HCl in dioxane (1.5 mL) is added.
- The reaction mixture is stirred at room temperature for 3 hours.
- Following the reaction, all volatile components are removed under reduced pressure.
- The resulting residue is triturated with ether and then filtered to yield the solid **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride**.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride**.

Synthesis Workflow of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

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Caption: Synthesis workflow for **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride**.

Biological Activity and Potential Applications

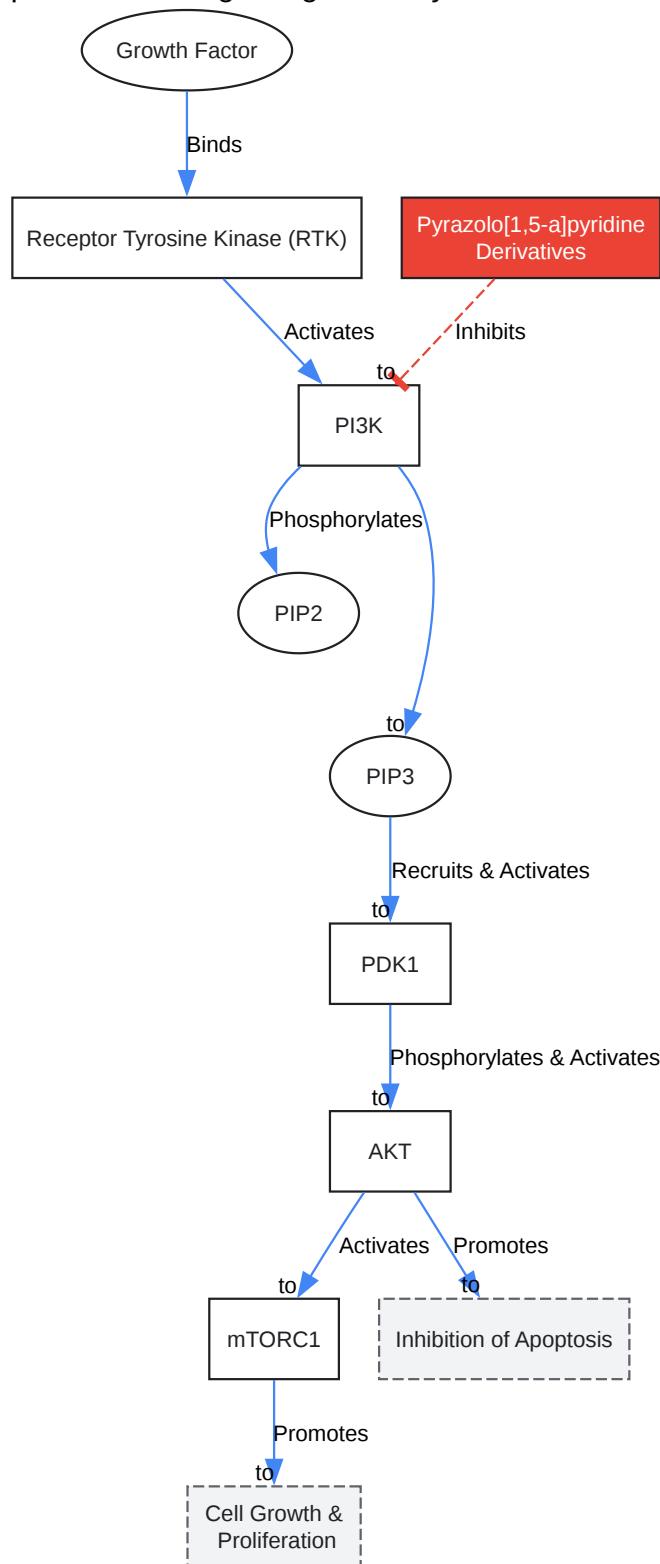
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are being investigated for their potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammatory disorders.^[4]

While specific signaling pathways for **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride** are not extensively documented in publicly available literature, the broader class of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives have been identified as inhibitors of several key kinases, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and other tyrosine kinases.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Representative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its overactivation is a common feature in many types of cancer. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by pyrazolo[1,5-a]pyridine derivatives.

Representative Signaling Pathway: PI3K/AKT/mTOR

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Caption: Representative PI3K/AKT/mTOR signaling pathway and potential inhibition.

It is important to note that this is a generalized pathway, and the specific inhibitory activity and selectivity of **Pyrazolo[1,5-a]pyridin-3-amine hydrochloride** would require further experimental validation. Research into this class of compounds suggests they may act as ATP-competitive inhibitors, binding to the kinase domain of enzymes like PI3K and preventing the phosphorylation of their downstream targets.^[4]

Conclusion

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a molecule of interest for medicinal chemistry and drug discovery, belonging to a class of compounds with demonstrated biological activity. This guide has provided an overview of its chemical structure, known properties, and a detailed synthesis protocol. While its specific biological targets and mechanisms of action are still under investigation, the broader family of pyrazolo[1,5-a]pyridine derivatives shows promise as kinase inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound.

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